molecular formula C16H18O2 B14396616 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione CAS No. 88634-05-3

5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione

Cat. No.: B14396616
CAS No.: 88634-05-3
M. Wt: 242.31 g/mol
InChI Key: BFPFVGQVJMRQLE-UHFFFAOYSA-N
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Description

5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.313 g/mol . It is characterized by a cyclohexane ring substituted with a 2-methyl-2,3-dihydro-1H-inden-5-yl group and two keto groups at positions 1 and 3.

Preparation Methods

The synthesis of 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the Robinson annulation reaction, which uses a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone in a cyclohexane ring by a Michael addition followed by an aldol condensation . This method is widely used for the construction of six-membered ring compounds.

Chemical Reactions Analysis

5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:

Properties

CAS No.

88634-05-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

5-(2-methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C16H18O2/c1-10-4-11-2-3-12(6-13(11)5-10)14-7-15(17)9-16(18)8-14/h2-3,6,10,14H,4-5,7-9H2,1H3

InChI Key

BFPFVGQVJMRQLE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)C=C(C=C2)C3CC(=O)CC(=O)C3

Origin of Product

United States

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